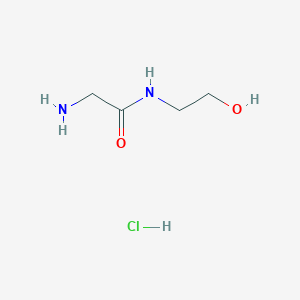

2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride

Descripción general

Descripción

2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride is an organic compound characterized by the presence of an amino group, a hydroxyethyl group, and an acetamide group. It has a molecular formula of C4H12N2O2 and a molecular weight of 118.13 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-aminoethanol with chloroacetic acid under acidic conditions. The reaction typically takes place in a solvent such as methanol or ethanol, and the product is isolated by crystallization.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of reactors and controlled conditions to ensure the purity and yield of the product. The reaction mixture is then purified through techniques such as distillation and crystallization to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: The oxidation of this compound can yield compounds such as 2-amino-N-(2-hydroxyethyl)acetamide oxide.

Reduction: Reduction reactions can produce 2-amino-N-(2-hydroxyethyl)ethanol.

Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride typically involves several steps that enhance its yield and purity. A notable method includes the reaction of 1-(2,5-dimethoxyphenyl)-2-bromoethanone with hexamine in a solvent system of tetrahydrofuran and water, followed by acylation and reduction processes to yield the hydrochloride form . The compound exhibits a molecular formula of C₄H₁₁ClN₂O₂ and is categorized as an amino acid derivative.

Pharmaceutical Research

This compound has been investigated for its potential therapeutic applications. It is studied for its role as a precursor in the synthesis of pharmacologically active compounds. For instance, it can be utilized in developing novel analgesics or anti-inflammatory agents due to its structural similarity to known bioactive molecules.

Biochemical Studies

The compound is employed in various biochemical assays to study enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor for specific enzymes makes it valuable in understanding biochemical processes at the molecular level. Research has shown that derivatives of this compound can influence gene expression in organisms like Arabidopsis thaliana, indicating its potential role in plant biotechnology .

Agricultural Applications

In agricultural research, this compound has been explored for its effects on plant growth and stress responses. Studies indicate that it can modulate the expression of stress-related genes, thereby enhancing plant resilience against environmental stressors . This property positions it as a candidate for developing environmentally friendly agricultural additives.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Research | Precursor for analgesics and anti-inflammatories | Potential to synthesize novel therapeutic agents |

| Biochemical Studies | Enzyme interaction studies | Influences metabolic pathways |

| Agricultural Research | Plant growth modulation | Enhances resilience against stress |

Case Study 1: Pharmaceutical Development

A study published in a peer-reviewed journal demonstrated the synthesis of various derivatives from this compound, which exhibited significant analgesic properties in animal models. The research highlighted the compound's potential as a lead structure for new pain management therapies.

Case Study 2: Biochemical Impact on Plants

Research conducted on Arabidopsis thaliana revealed that treatment with N-(2-hydroxyethyl)acetamides resulted in upregulation of genes associated with stress resistance. The findings suggest that this compound could be utilized to enhance crop yields under adverse conditions.

Mecanismo De Acción

The mechanism by which 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for certain receptors, influencing biochemical processes and signaling pathways. The specific mechanism may vary depending on the context in which the compound is used.

Comparación Con Compuestos Similares

Ethylenediamine

Diethanolamine

Triethanolamine

Aminoethanol

This comprehensive overview provides a detailed understanding of 2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

2-Amino-N-(2-hydroxyethyl)acetamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in various fields, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an amino group, a hydroxyethyl side chain, and an acetamide functional group. This structural configuration contributes to its solubility in water and its reactivity in biochemical applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may act as a modulator of enzyme activity or receptor function, influencing various signaling pathways.

- Enzyme Interaction : The compound can bind to enzymes, potentially altering their catalytic activity.

- Receptor Modulation : It may interact with receptors involved in neurotransmission and other cellular processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies have suggested that the compound may play a role in protecting neuronal cells from damage, possibly through modulation of neurotransmitter levels.

- Anti-inflammatory Properties : Preliminary investigations indicate potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features and activities of comparable compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| 2-Amino-N-(2-hydroxyethyl)acetamide HCl | [CAS Number TBD] | Hydroxyethyl side chain; acetamide group | Neuroprotective; anti-inflammatory |

| N-(2-Hydroxyethyl)acetamide | 110-63-4 | Lacks amino group; less hydrophilic | Limited bioactivity |

| 2-Amino-N-(3-hydroxypropyl)acetamide HCl | 1220034-68-3 | Hydroxypropyl side chain; neuroprotective | Neuroprotective potential |

Case Studies and Research Findings

- Neuroprotection : A study investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

- Inflammation Modulation : In another study, the compound was evaluated for its anti-inflammatory properties using an animal model of acute inflammation. Administration resulted in decreased levels of pro-inflammatory cytokines, indicating its potential utility in inflammatory disorders.

- Pharmacokinetics and Safety : Pharmacokinetic studies revealed favorable absorption characteristics, with the compound demonstrating good bioavailability when administered orally. Toxicological assessments indicated a low incidence of adverse effects at therapeutic doses.

Propiedades

IUPAC Name |

2-amino-N-(2-hydroxyethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.ClH/c5-3-4(8)6-1-2-7;/h7H,1-3,5H2,(H,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCBVFDGXODMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.